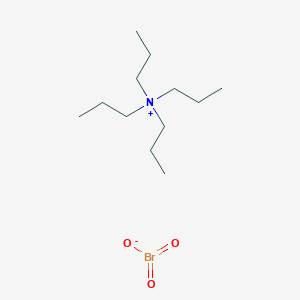
4-Aminobenzoic acid;1-oxido-2-pyridin-2-ylpyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminobenzoic acid;1-oxido-2-pyridin-2-ylpyridin-1-ium is a complex organic compound that combines the structural elements of 4-aminobenzoic acid and a bipyridine derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-aminobenzoic acid;1-oxido-2-pyridin-2-ylpyridin-1-ium typically involves the reaction of 4-aminobenzoic acid with a bipyridine derivative under specific conditions. One common method involves the use of a palladium-catalyzed cycloaddition reaction. This reaction is carried out in the presence of carbon monoxide and amines, using acetonitrile as the solvent and copper acetate as the oxidant .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the reduction of 4-nitrobenzoic acid followed by the Hoffman degradation of the monoamide derived from terephthalic acid . These methods are chosen for their efficiency and scalability, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Aminobenzoic acid;1-oxido-2-pyridin-2-ylpyridin-1-ium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the compound into simpler derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, carbon monoxide, and various amines. The reactions are typically carried out in solvents like acetonitrile, with copper acetate and oxygen serving as oxidants .
Major Products Formed
The major products formed from these reactions include various substituted quinazoline-2,4-diones, which have significant pharmacological and biological activities .
Wissenschaftliche Forschungsanwendungen
4-Aminobenzoic acid;1-oxido-2-pyridin-2-ylpyridin-1-ium has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: It is explored for its potential use in drug development, particularly for its anticancer and antiviral properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-aminobenzoic acid;1-oxido-2-pyridin-2-ylpyridin-1-ium involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as chitin synthase and cytosolic phospholipase A2, leading to its biological effects . The exact pathways involved depend on the specific application and the conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminobenzoic acid,2-pyridin-2-ylpyridine: This compound shares a similar structure but differs in the position of the pyridine rings.
2’-Amino-[1,1’4’,1’‘-triphenyl]-4,4’'-dicarboxylic acid: Another related compound with different functional groups and applications.
Uniqueness
4-Aminobenzoic acid;1-oxido-2-pyridin-2-ylpyridin-1-ium is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
781671-17-8 |
|---|---|
Molekularformel |
C17H15N3O3 |
Molekulargewicht |
309.32 g/mol |
IUPAC-Name |
4-aminobenzoic acid;1-oxido-2-pyridin-2-ylpyridin-1-ium |
InChI |
InChI=1S/C10H8N2O.C7H7NO2/c13-12-8-4-2-6-10(12)9-5-1-3-7-11-9;8-6-3-1-5(2-4-6)7(9)10/h1-8H;1-4H,8H2,(H,9,10) |
InChI-Schlüssel |
JQCFDZPYYWADSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC=CC=[N+]2[O-].C1=CC(=CC=C1C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(2,2-Diphenylethyl)-6-fluoro-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one](/img/structure/B14215947.png)

![1,1'-{(5-Bromo-1,3-phenylene)bis[oxy(6-nitro-3,1-phenylene)oxymethylene]}dibenzene](/img/structure/B14215956.png)



![1-{(3R)-3-[(Cyclohex-1-en-1-yl)oxy]butoxy}-2-diazonioethen-1-olate](/img/structure/B14215968.png)
![1-{[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}pentan-2-one](/img/structure/B14215969.png)
![Acetamide, N-[(1R,2R)-2-[methyl(1-methylethyl)amino]cyclohexyl]-](/img/structure/B14215973.png)



![3-Methyl-5-[2-(4-methylphenyl)-2-oxoethylidene]pyrrolidin-2-one](/img/structure/B14216000.png)
